REACTION_CXSMILES
|
[C:1]([O:12][C:13]1[CH:41]=[CH:40][C:16]([C:17]([O:19][C:20]2[CH:25]=[CH:24][C:23]([C:26]([O:28][CH:29]([CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])[C:30]([F:33])([F:32])[F:31])=[O:27])=[CH:22][CH:21]=2)=[O:18])=[CH:15][CH:14]=1)(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].OC1C=CC(C(OC(CCCCCCCC)C(F)(F)F)=O)=CC=1>O1CCCC1>[C:1]([O:12][C:13]1[CH:41]=[CH:40][C:16]([C:17]([OH:19])=[O:18])=[CH:15][CH:14]=1)(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:1]([O:12][C:13]1[CH:41]=[CH:40][C:16]([C:17]([O:19][C:20]2[CH:21]=[CH:22][C:23]([C:26]([O:28][CH:29]([CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39])[C:30]([F:33])([F:32])[F:31])=[O:27])=[CH:24][CH:25]=2)=[O:18])=[CH:15][CH:14]=1)(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)(=O)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C(=O)OC(C(F)(F)F)CCCCCC)C=C1
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)OC(C(F)(F)F)CCCCCCCC)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC)(=O)OC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC)(=O)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C(=O)OC(C(F)(F)F)CCCCCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |